4-Chloro-3-(4-hydroxyphenyl)benzoic acid
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Overview
Description
4-Chloro-3-(4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a hydroxyphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of phenol followed by an aromatic carboxylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium amide or Grignard reagents are used under anhydrous conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(4-hydroxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include the inhibition of oxidative stress pathways or the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-hydroxybenzoic acid: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
4-Chloro-4-hydroxybenzophenone: Contains a ketone group, leading to different chemical properties and uses
Uniqueness
4-Chloro-3-(4-hydroxyphenyl)benzoic acid is unique due to the specific positioning of the chlorine and hydroxyphenyl groups, which confer distinct reactivity and potential applications compared to its analogs. This unique structure allows for targeted modifications and the development of specialized derivatives for various applications.
Properties
IUPAC Name |
4-chloro-3-(4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRQZTXRXPDZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653527 |
Source
|
Record name | 6-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181609-01-7 |
Source
|
Record name | 6-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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